molecular formula C10H13NO B13220404 1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole

1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole

Cat. No.: B13220404
M. Wt: 163.22 g/mol
InChI Key: QGWJGKYSHOPBRD-UHFFFAOYSA-N
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Description

1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole is a chemical compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring and an oxabicyclohexane moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both pyrrole and oxabicyclohexane functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole is unique due to its specific combination of a pyrrole ring and an oxabicyclohexane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-methyl-2-(6-oxabicyclo[3.1.0]hexan-1-yl)pyrrole

InChI

InChI=1S/C10H13NO/c1-11-7-3-4-8(11)10-6-2-5-9(10)12-10/h3-4,7,9H,2,5-6H2,1H3

InChI Key

QGWJGKYSHOPBRD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C23CCCC2O3

Origin of Product

United States

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